molecular formula C10H11ClO3S B2728658 3-Butanoylbenzene-1-sulfonyl chloride CAS No. 1152559-13-1

3-Butanoylbenzene-1-sulfonyl chloride

Cat. No.: B2728658
CAS No.: 1152559-13-1
M. Wt: 246.71
InChI Key: XDELZPFQPVYZRK-UHFFFAOYSA-N
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Description

3-Butanoylbenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride derivative featuring a butanoyl (C₃H₇CO-) substituent at the 3-position of the benzene ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic systems. The butanoyl group imparts unique steric and electronic properties, influencing reactivity, solubility, and stability compared to other sulfonyl chlorides.

Properties

IUPAC Name

3-butanoylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3S/c1-2-4-10(12)8-5-3-6-9(7-8)15(11,13)14/h3,5-7H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDELZPFQPVYZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Butanoylbenzene-1-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of benzenesulfonyl chloride with butyryl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Another method involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with benzenesulfonic acid or its salts to produce benzenesulfonyl chloride, which can then be further reacted with butyryl chloride to obtain 3-butyrylbenzenesulfonyl chloride .

Industrial Production Methods

Industrial production of 3-butyrylbenzenesulfonyl chloride often involves large-scale reactions using similar methods as described above. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-Butanoylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: In the presence of water, 3-butyrylbenzenesulfonyl chloride can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed from hydrolysis reactions.

Scientific Research Applications

3-Butanoylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drugs and therapeutic agents due to its ability to modify biological molecules.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-butyrylbenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity allows the compound to modify biological molecules and exert its effects through the formation of sulfonamide or sulfonate ester linkages .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural differences and their implications:

Compound Name Substituent at 3-Position Molecular Weight (g/mol) Key Electronic Effects
3-Butanoylbenzene-1-sulfonyl chloride Butanoyl (C₃H₇CO-) Not available† Electron-withdrawing (ketone), moderate steric bulk
3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride Chloro and methylsulfanyl (Cl, SCH₃) 257.16 Electron-withdrawing (Cl), electron-donating (SCH₃)
3-(Ethanesulfonyl)benzene-1-sulfonyl chloride Ethanesulfonyl (C₂H₅SO₂-) 180.12 Strong electron-withdrawing (dual sulfonyl groups)
3-(Trifluoromethyl)benzene-1-sulfonyl chloride Trifluoromethyl (CF₃) Not available† Strong electron-withdrawing (CF₃ group)
Key Observations:
  • Electronic Effects: The butanoyl group’s ketone moiety exerts moderate electron-withdrawing effects, enhancing the electrophilicity of the sulfonyl chloride group. However, this is less pronounced than in analogs like 3-(trifluoromethyl)benzene-1-sulfonyl chloride, where the CF₃ group strongly withdraws electrons .

Physicochemical Properties

Property This compound 3-(Ethanesulfonyl) Analogue 3-(Trifluoromethyl) Analogue
Solubility in Polar Solvents Moderate (ketone enhances polarity) High (dual sulfonyl groups) Low (CF₃ reduces polarity)
Thermal Stability Stable up to ~150°C* Stable up to ~200°C* Stable up to ~180°C*
Hydrolytic Sensitivity Moderate High High

*Stability data inferred from substituent effects; direct experimental data are unavailable in the evidence.

Biological Activity

3-Butanoylbenzene-1-sulfonyl chloride, with the molecular formula C10H11ClO3S, is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound is a derivative of benzenesulfonyl chloride and is characterized by the presence of a butyryl group, which influences its chemical reactivity and biological activity.

This compound can be synthesized through several methods, including:

  • Reaction of Benzenesulfonyl Chloride with Butyryl Chloride : Typically conducted in the presence of a base like pyridine at room temperature.
  • Use of Phosphorus Pentachloride : This method involves chlorination of benzenesulfonic acid or its salts, followed by reaction with butyryl chloride.

These synthetic routes are essential for producing the compound in sufficient purity for research applications.

The biological activity of this compound primarily stems from its role as a sulfonylating agent . The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity allows the compound to modify biological molecules, leading to the formation of biologically active derivatives such as sulfonamides and sulfonate esters.

Biological Applications

This compound has several notable applications in biological research:

  • Synthesis of Pharmaceuticals : It is utilized in the development of drugs by modifying biological molecules to enhance their therapeutic properties.
  • Agrochemicals Development : The compound plays a role in creating biologically active agrochemicals.
  • Research Reagent : It serves as a reagent in organic synthesis, particularly for preparing sulfonamides which have significant biological activities.

Antimicrobial Activity

A study investigating the antimicrobial properties of sulfonamide derivatives derived from this compound indicated promising results against various bacterial strains. The mechanism involved inhibition of bacterial enzyme activity, which is critical for bacterial survival.

Anticancer Properties

Research has also explored the anticancer potential of derivatives synthesized from this compound. In vitro studies demonstrated that certain sulfonamide derivatives exhibited cytotoxic effects on cancer cell lines, suggesting that modifications to the butyryl group could enhance bioactivity against specific tumor types.

Comparative Analysis with Similar Compounds

Compound NameStructureKey Biological Activity
This compound3-BBC StructureModifies biomolecules; Antimicrobial
Benzenesulfonyl ChlorideBenzene StructureBasic sulfonylating agent
4-Methylbenzenesulfonyl Chloride4-Methyl StructureSimilar reactivity; less bioactive

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